molecular formula C6H9N3S2 B3385459 4,6-Bis(methylsulfanyl)pyrimidin-2-amine CAS No. 6339-72-6

4,6-Bis(methylsulfanyl)pyrimidin-2-amine

Cat. No.: B3385459
CAS No.: 6339-72-6
M. Wt: 187.3 g/mol
InChI Key: AZEWMTHJSFWPQT-UHFFFAOYSA-N
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Description

4,6-Bis(methylsulfanyl)pyrimidin-2-amine is an organic compound with the molecular formula C6H9N3S2 It is characterized by the presence of two methylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylsulfanyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Methylation: The pyrimidine derivative undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Thioether Formation: The methylated pyrimidine is then treated with a thiol, such as methyl mercaptan (CH3SH), under basic conditions to introduce the methylsulfanyl groups.

The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(methylsulfanyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methylsulfanyl groups, typically using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: LiAlH4, ether or tetrahydrofuran (THF) as solvent, low temperature.

    Substitution: Nucleophiles such as alkyl halides, solvents like DMF or DMSO, elevated temperatures.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-methylsulfanylated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(methylsulfanyl)pyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6-Bis(methylsulfanyl)pyrimidin-2-amine exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can enhance binding affinity and specificity.

    Fluorescent Probes: As a fluorescent probe, the compound binds selectively to metal ions, causing a change in fluorescence that can be detected and measured.

Comparison with Similar Compounds

4,6-Bis(methylsulfanyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives:

    4,6-Dimethylpyrimidin-2-amine: Lacks the methylsulfanyl groups, which may reduce its binding affinity in certain applications.

    4,6-Dichloropyrimidin-2-amine: Contains chlorine atoms instead of methylsulfanyl groups, leading to different reactivity and applications.

Properties

IUPAC Name

4,6-bis(methylsulfanyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S2/c1-10-4-3-5(11-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEWMTHJSFWPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=N1)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285296
Record name 4,6-bis(methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-72-6
Record name NSC41316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-bis(methylsulfanyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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